N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine
Description
N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a trifluoromethyl group, which imparts significant chemical stability and lipophilicity, making it a valuable candidate for various research and industrial applications.
Properties
IUPAC Name |
2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO4S/c1-19(17,18)14(6-9(15)16)8-4-2-3-7(5-8)10(11,12)13/h2-5H,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOALSFSFCUWIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=CC=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Starting Materials and Key Reagents
The synthesis begins with commercially available 3-(trifluoromethyl)aniline (CAS 98-16-8) and methylsulfonyl chloride (CAS 124-63-0). Critical reagents include:
- Triphenylphosphine (CAS 603-35-0): Serves as a reducing agent in Mitsunobu reactions
- Diethyl azodicarboxylate (DEAD, CAS 1972-28-7): Oxidizing agent for generating reactive intermediates
- Tetrahydrofuran (THF, CAS 109-99-9): Preferred solvent for anhydrous reactions
Table 1: Core Reactants and Their Roles
| Component | Function | Quantity (Molar Ratio) |
|---|---|---|
| 3-(Trifluoromethyl)aniline | Aromatic backbone precursor | 1.0 eq |
| Methylsulfonyl chloride | Sulfonamide group donor | 1.2 eq |
| Triphenylphosphine | Phosphine catalyst | 1.5 eq |
| DEAD | Azodicarboxylate coupling reagent | 1.5 eq |
Mitsunobu Reaction-Based Synthesis
The patented WO2013065066A1 methodology outlines a two-stage process:
Stage 1: Sulfonamide Formation
3-(Trifluoromethyl)aniline undergoes nucleophilic attack on methylsulfonyl chloride in dichloromethane at 0-5°C. Triethylamine (3.0 eq) scavenges HCl byproducts, yielding N-(3-(trifluoromethyl)phenyl)methanesulfonamide with >95% conversion.
Stage 2: Glycine Moiety Incorporation
The Mitsunobu reaction couples the sulfonamide intermediate with glycolic acid derivatives:
- Charge reactor with N-(3-(trifluoromethyl)phenyl)methanesulfonamide (1.0 eq), ethyl glycolate (1.3 eq), and THF under N₂
- Add triphenylphosphine (1.5 eq) and DEAD (1.5 eq) sequentially at -10°C
- Warm gradually to 25°C over 6 hours, forming the oxyphosphonium intermediate
- Quench with ice-water, extract with ethyl acetate, and concentrate
The ethyl ester intermediate undergoes saponification using NaOH (2.0 M) in ethanol/water (4:1 v/v) at 60°C for 3 hours, achieving quantitative hydrolysis to the target carboxylic acid.
Mechanistic Insights
The Mitsunobu reaction proceeds through a three-step pathway:
- Phosphine Activation : Triphenylphosphine reduces DEAD, generating a phosphonium intermediate
- Oxyphosphonium Formation : The glycolate oxygen attacks phosphorus, creating a chiral oxyphosphonium ion
- Nucleophilic Displacement : Sulfonamide nitrogen attacks the activated carbon, displacing triphenylphosphine oxide with retention of configuration
The reaction’s success relies on maintaining strict anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Industrial-Scale Production Considerations
Batch Process Optimization
Large-scale manufacturing (≥100 kg batches) employs:
- Jacketed reactors with cryogenic cooling capabilities (-30°C to 150°C range)
- Centrifugal extractors for continuous liquid-liquid separation
- Short-path distillation for azodicarboxylate recovery (85-92% efficiency)
Table 2: Scale-Up Parameters
| Parameter | Lab Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Reaction Volume | 1 L | 100 L | 5000 L |
| Cooling Rate | 5°C/min | 2°C/min | 0.5°C/min |
| DEAD Equivalents | 1.5 | 1.3 | 1.25 |
| Cycle Time | 8 hr | 12 hr | 24 hr |
Continuous Flow Alternatives
Recent advances detailed in WO2013065066A1 suggest microreactor systems enhance:
- Mixing efficiency : Reduced localized hot spots during exothermic Mitsunobu steps
- Safety profile : Minimized accumulation of explosive azodicarboxylate intermediates
- Yield improvement : 78% → 89% through precise residence time control (120±5 seconds)
Physicochemical Properties Influencing Synthesis
The trifluoromethyl group’s strong electron-withdrawing nature (-I effect) necessitates careful pH control during sulfonylation. Key correlations:
- Solubility : Intermediate sulfonamide shows poor aqueous solubility (<2 g/L at 25°C) but excellent THF compatibility (≥300 g/L)
- Thermal stability : Decomposition onset at 187°C (DSC analysis) limits reaction temperatures
- Acid dissociation : pKa of sulfonamide proton = 9.2±0.3, requiring alkaline conditions for deprotonation in coupling steps
Challenges and Optimization Strategies
Byproduct Management
Major impurities include:
- Triphenylphosphine oxide : Removed via heptane washes (3× volumes)
- Diethyl hydrazine-1,2-dicarboxylate : Degraded with 5% citric acid washes
- Oligomeric species : Controlled through strict temperature gradients
Stereochemical Considerations
Despite the prochiral center at the glycine carbon, the Mitsunobu reaction’s stereospecificity ensures >99% racemic mixture formation. Chiral HPLC analysis (Chiralpak IC column, 80:20 hexane/ethanol) confirms enantiomeric excess <1.5% under optimized conditions.
Chemical Reactions Analysis
Types of Reactions
N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides.
Scientific Research Applications
The compound exhibits notable biological activity, particularly as a ligand for various receptors, including the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory function. The trifluoromethyl group enhances membrane permeability, potentially increasing bioavailability in biological systems .
Scientific Research Applications
The applications of N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine span several scientific domains:
Pharmaceutical Research
- Neuropsychiatric Disorders : Research indicates that compounds similar to this compound may play roles in treating conditions such as Alzheimer’s disease and epilepsy due to their interaction with NMDA receptors .
- Glycine Transport Inhibitors : This compound is being explored as a potential glycine transporter-1 inhibitor, which could provide therapeutic benefits for schizophrenia by modulating glycine levels in the brain .
Chemical Synthesis
- Building Block for Complex Molecules : It serves as a versatile building block in organic synthesis, allowing for the creation of more complex chemical entities.
Biological Studies
- Studies on Biological Membranes : Its stability and lipophilicity make it useful in studying biological membranes and enzyme interactions .
Case Studies and Research Findings
- Neuropharmacology : A study demonstrated that derivatives of N-methyl-D-aspartate receptor ligands exhibit varying affinities based on structural modifications, highlighting the importance of the trifluoromethyl substitution for enhancing binding affinity .
- Therapeutic Potential : In vivo studies indicate that compounds targeting glycine receptors can modulate neurotransmission pathways effectively, suggesting that this compound could be developed into therapeutic agents for treating cognitive deficits associated with neuropsychiatric disorders .
Mechanism of Action
The mechanism by which N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the sulfonyl group can form strong interactions with target proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(methylsulfonyl)-N-phenylglycine
- N-(methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine
Uniqueness
N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine stands out due to the position of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Biological Activity
N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine (commonly referred to as MTG) is a compound that has gained attention due to its unique structural properties and potential biological applications. This article delves into the compound's biological activity, including its mechanisms of action, receptor interactions, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₄F₃NO₄S
- Molecular Weight : 373.35 g/mol
- Key Functional Groups : Methylsulfonyl and trifluoromethyl groups, which contribute to its lipophilicity and stability.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Receptor Binding : The compound acts as a ligand for various receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory function. Its trifluoromethyl group enhances membrane permeability, potentially increasing bioavailability in biological systems.
- Enzyme Interaction : The sulfonyl group can form strong interactions with target proteins, modulating their activity. This interaction is significant in the context of neurotransmission and neuroprotection.
In Vitro Studies
Research has indicated that MTG can effectively inhibit certain receptor sites related to neurotransmission. For instance:
- NMDA Receptor Modulation : Compounds structurally similar to MTG have shown high binding affinity to NMDA receptors, suggesting potential neuroprotective properties.
- Antiproliferative Effects : In studies involving cancer cell lines, MTG has demonstrated inhibition of cell viability, indicating its potential as an anti-cancer agent .
In Vivo Studies
In vivo studies have further elucidated the biological activity of MTG:
- Neuroprotective Effects : Animal models have shown that MTG can ameliorate cognitive deficits induced by pharmacological agents like PCP (phencyclidine), highlighting its role in enhancing cognitive function through glycine transporter inhibition .
Comparative Analysis with Similar Compounds
The following table compares this compound with similar compounds based on their structural features and biological activities.
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-Tosyl-N-(3-(trifluoromethyl)phenyl)glycine | Contains tosyl instead of methylsulfonyl | Moderate receptor binding | Enhanced stability due to tosyl group |
| N-(4-Chloro-3-(trifluoromethyl)phenyl)glycine | Chlorine substitution on phenyl | Varies based on substitution | Chlorine enhances electrophilicity |
| N-Methyl-N-[2-(trifluoromethyl)phenyl]glycine | Different phenyl substitution | Potentially lower activity | Methyl substitution may reduce binding affinity |
Case Studies
- Neuroprotective Activity : A study published in PMC demonstrated that MTG significantly increased extracellular glycine levels in the prefrontal cortex of mice, leading to improved sensorimotor gating performance . This suggests its potential utility in treating cognitive deficits associated with schizophrenia.
- Anticancer Potential : Research indicated that derivatives of MTG exhibited strong antiproliferative activity against ovarian cancer cell lines OVCAR-3 and COV318, with IC50 values indicating effective inhibition of cell viability . This positions MTG as a candidate for further development in cancer therapeutics.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine?
Answer:
The synthesis typically involves a multi-step approach:
Sulfonylation : React glycine derivatives with methylsulfonyl chloride under basic conditions (e.g., NaH in THF) to introduce the sulfonyl group.
Arylation : Couple the intermediate with 3-(trifluoromethyl)phenyl groups via Ullmann or Buchwald-Hartwig amination, using copper or palladium catalysts .
Purification : Recrystallize from ethanol/water mixtures or employ column chromatography (silica gel, eluent: ethyl acetate/hexane).
Key Considerations : Optimize reaction temperature (60–100°C) and stoichiometry to minimize byproducts like desulfonylated intermediates .
Basic: How is the compound characterized spectroscopically, and what data benchmarks exist?
Answer:
- NMR :
- LC/MS : ESI+ mode shows [M+H]⁺ with m/z ≈ 340–350 (exact mass depends on isotopic distribution). Fragmentation patterns include loss of SO₂ (Δm/z ≈ 64) .
- IR : Strong S=O stretches at 1150–1250 cm⁻¹ and C-F stretches near 1100–1200 cm⁻¹ .
Advanced: What role does the trifluoromethyl group play in modulating biological activity or target binding?
Answer:
The CF₃ group enhances:
- Lipophilicity : Increases membrane permeability (logP by ~1.5 units vs. non-fluorinated analogs) .
- Metabolic Stability : Resists oxidative degradation by cytochrome P450 enzymes due to strong C-F bonds .
- Target Affinity : Electron-withdrawing effects stabilize interactions with hydrophobic pockets in enzymes (e.g., factor Xa inhibition in anticoagulants ).
Methodological Insight : Use molecular docking (AutoDock Vina) to compare binding energies of CF₃ vs. CH₃ analogs .
Advanced: How can conflicting solubility data in polar vs. nonpolar solvents be resolved?
Answer:
Contradictions arise from:
- Solvent Polarity : High solubility in DMSO (30 mg/mL) vs. low in water (<0.1 mg/mL) due to sulfonyl and CF₃ groups.
- pH Effects : Protonation of the glycine amine (pKa ~3.5) increases water solubility at low pH.
Experimental Design :
Perform shake-flask experiments across pH 2–2.
Use HPLC-UV to quantify solubility, referencing calibration curves .
Basic: What safety protocols are critical for handling this compound?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid skin contact due to potential sulfonyl irritancy .
- Ventilation : Use fume hoods for weighing and reactions; sulfonamide dust may cause respiratory irritation.
- Storage : Store at 2–8°C in sealed containers under argon to prevent hydrolysis .
Advanced: What metabolic pathways are anticipated, and how are metabolites identified?
Answer:
- Phase I Metabolism : Oxidative dealkylation at the methylsulfonyl group, forming sulfonic acid derivatives.
- Phase II Conjugation : Glucuronidation of the glycine moiety.
Analytical Workflow :
Incubate with liver microsomes (human/rat).
Use LC-HRMS (Q-TOF) for metabolite profiling.
Confirm structures via ¹H/¹⁹F NMR and compare with synthetic standards .
Advanced: How can computational modeling predict the compound’s environmental persistence or toxicity?
Answer:
- Persistence : Use EPI Suite to estimate half-life in soil (>60 days, due to CF₃ and sulfonyl groups ).
- Toxicity : Run QSAR models (e.g., TEST by EPA) to predict LC50 in aquatic organisms.
Validation : Cross-check with experimental bioassays (e.g., Daphnia magna acute toxicity) .
Basic: What are the compound’s stability profiles under varying pH and temperature?
Answer:
- Thermal Stability : Decomposes above 200°C (TGA data).
- pH Stability :
Advanced: What strategies mitigate batch-to-batch variability in synthesis?
Answer:
- Process Controls :
- Maintain anhydrous conditions during sulfonylation (Karl Fischer titration for H₂O <0.1%).
- Use in situ FTIR to track reaction completion.
- Quality Checks :
Advanced: How does the compound interact with cytochrome P450 isoforms, and what are the implications for drug-drug interactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
